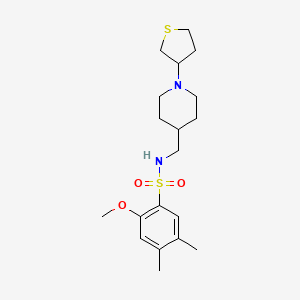

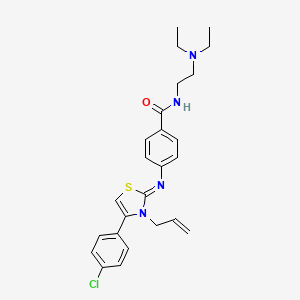

![molecular formula C18H17N3O4S2 B2573170 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-49-8](/img/structure/B2573170.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is attached to an acetamide group at the 6-position and a benzamide group at the 2-position . The benzamide group is further substituted with an ethylsulfonyl group at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an acetamide group, and a benzamide group substituted with an ethylsulfonyl group . These functional groups could potentially participate in various chemical reactions.Chemical Reactions Analysis

Benzothiazole derivatives have been shown to participate in a variety of chemical reactions . For example, they can undergo carboarylation reactions when exposed to certain catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the benzothiazole ring could potentially make the compound aromatic and relatively stable .科学的研究の応用

Selective Halocyclization and Iodosulfonylation

The compound can be used in the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This process is an effective synthetic strategy to pyrimidobenzothiazoles via a 6- endo-dig halocyclization of N-benzothiazol-2-yl alkynamides .

2. Excited State Hydrogen Bond and Proton Transfer The compound can be used to study the excited state hydrogen bond and proton transfer of 2- (benzo [d]thiazol-2-yl)-3-methoxynaphthalen-1-ol . The solvent effect on the hydrogen bond dynamical process can be analyzed theoretically based on state-of-the-art ab initio calculations .

Optoelectronics

The compound can be used in the development of new products in optoelectronics . The mechanism of solvent effects can be revealed, which will help to develop new products in optoelectronics and analytical tools .

Analytical Tools

The compound can be used in the development of analytical tools . The mechanism of solvent effects can be revealed, which will help to develop new products in optoelectronics and analytical tools .

Synthesis of Multisubstituted α,β-Enones

The compound can be used in the synthesis of several multisubstituted α,β-enones . The selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions is described .

Study of Solvent Effects

The compound can be used to study the solvent effects on the excited state intramolecular proton transfer (ESIPT) reaction . The ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity .

将来の方向性

特性

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-3-27(24,25)14-7-4-12(5-8-14)17(23)21-18-20-15-9-6-13(19-11(2)22)10-16(15)26-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXHGDAQGSLXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

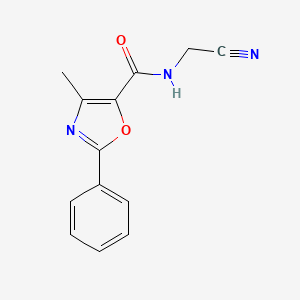

![3-(2-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2573090.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2573092.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2573095.png)

![1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B2573096.png)

![N-[(5-Tert-butyl-1,2-oxazol-3-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2573102.png)

![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2573105.png)

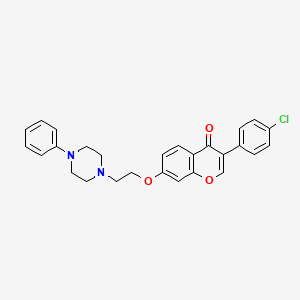

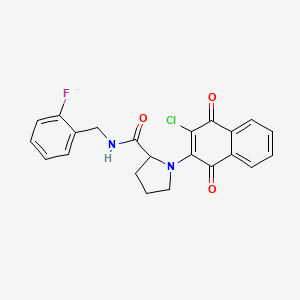

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2573108.png)

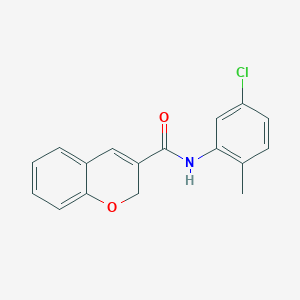

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573110.png)